REACTION_CXSMILES
|
C(=NN[C:16]1[CH:17]=[C:18]([CH2:37][N:38]([CH3:40])[CH3:39])[S:19][C:20]=1[CH:21]=[N:22][N:23]=C(C1C=CC=CC=1)C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.Cl.O.C(=O)([O-])[O-].[Na+].[Na+]>C(O)C>[CH3:40][N:38]([CH3:39])[CH2:37][C:18]1[S:19][C:20]2[CH:21]=[N:22][NH:23][C:16]=2[CH:17]=1 |f:3.4.5|
|
Name
|
[4-(N′-Benzhydrylidene-hydrazino)-5-(benzhydrylidene-hydrazonomethyl)-thiophen-2-ylmethyl]-dimethyl-amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)=NNC=1C=C(SC1C=NN=C(C1=CC=CC=C1)C1=CC=CC=C1)CN(C)C
|
Name
|
Intermediate ( 4 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)=NNC=1C=C(SC1C=NN=C(C1=CC=CC=C1)C1=CC=CC=C1)CN(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
The dark red mixture is stirred at 85° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture is then extracted twice with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed (ethyl acetate-1.0M ammonia in methanol, 90:10 as eluant)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(CC1=CC=2NN=CC2S1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.06 g | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |